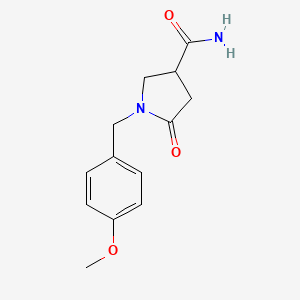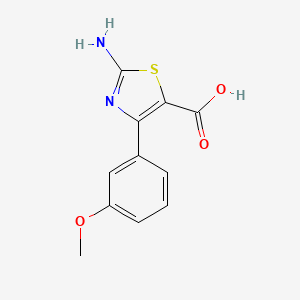![molecular formula C8H9ClN4 B7907232 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B7907232.png)
6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered interest due to its potential pharmacological activities. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities, including anti-inflammatory, antiproliferative, and antifungal properties .
Vorbereitungsmethoden
The synthesis of 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine typically involves nucleophilic substitution reactions. One common method involves the reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine. This reaction selectively produces the 4-substituted product, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine . The structure of the synthesized compound can be confirmed using various analytical techniques such as elemental analysis, high-resolution mass spectrometry, NMR spectroscopy, IR spectroscopy, and X-ray analysis .
Analyse Chemischer Reaktionen
6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine undergoes several types of chemical reactions, including nucleophilic substitution. The compound contains two reactive chlorine atoms, one in the 4 position of the pyrimidine ring and another in the chloromethyl group. Common reagents used in these reactions include amines, which can lead to the formation of disubstituted products . The major products formed from these reactions are typically 4,6-disubstituted pyrazolo[3,4-d]pyrimidines .
Wissenschaftliche Forschungsanwendungen
6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine has been studied for its potential applications in various fields of scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules with potential biological activities. In biology and medicine, derivatives of this compound have shown promise as anti-inflammatory, antiproliferative, and antifungal agents . Additionally, the compound’s unique structure makes it a valuable target for studying structure-activity relationships and developing new therapeutic agents .
Wirkmechanismus
The mechanism of action of 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. As a purine analog, it can interfere with various biological processes by mimicking the structure of natural purines. This interference can lead to the inhibition of key enzymes and receptors involved in inflammation, cell proliferation, and fungal growth . The exact molecular targets and pathways may vary depending on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds within the pyrazolo[3,4-d]pyrimidine class. Some of these similar compounds include 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine and 1-phenyl-4,6-disubstituted pyrazolo[3,4-d]pyrimidines . What sets this compound apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
IUPAC Name |
6-(chloromethyl)-1,4-dimethylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c1-5-6-4-10-13(2)8(6)12-7(3-9)11-5/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBQAMBUCKAVJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NN(C2=NC(=N1)CCl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4,7-DIOXA-11-AZATRICYCLO[8.5.0.0(3),?]PENTADECA-1,3(8),9-TRIEN-12-ONE](/img/structure/B7907204.png)
![2-[2-(2-fluorophenyl)-4-oxo-1H-pyrimidin-6-yl]acetic acid](/img/structure/B7907221.png)

![1-{1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}methanamine](/img/structure/B7907234.png)


